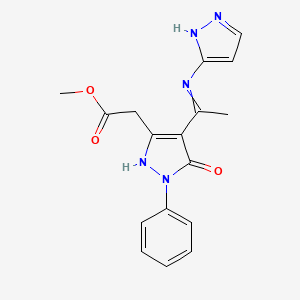

Methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[4-[C-methyl-N-(1H-pyrazol-5-yl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-11(19-14-8-9-18-20-14)16-13(10-15(23)25-2)21-22(17(16)24)12-6-4-3-5-7-12/h3-9,21H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSGLMLAQMGCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=NN1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Catalyzed Cyclocondensation

The foundational approach for synthesizing pyrazole derivatives involves cyclocondensation of hydrazines with β-diketones or β-keto esters. For the target compound, this method begins with the reaction of phenylhydrazine (1) and methyl 3-oxobutanoate (2) under reflux in ethanol, yielding the intermediate 1-phenyl-3-(methoxycarbonylmethyl)-4,5-dihydro-1H-pyrazol-5-one (3) . Subsequent condensation with 1H-pyrazol-3-amine (4) in the presence of acetic acid as a catalyst introduces the ethylideneamino moiety, forming the final product.

Key Reaction Conditions:

Modern Catalytic Approaches

Copper-Triflate-Mediated One-Pot Synthesis

A streamlined one-pot method employs copper(II) triflate (Cu(OTf)₂) in ionic liquid solvents to enhance reaction efficiency. Phenylacetylene (5) , methyl glyoxylate (6) , and 1H-pyrazol-3-amine (4) react sequentially in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM-PF₆]) at 80°C, achieving 82% yield. The copper catalyst facilitates alkyne activation and imine formation, while the ionic solvent stabilizes intermediates.

Optimized Parameters:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 3 and 4 in dimethylformamide (DMF) subjected to 150 W microwave irradiation at 120°C for 20 minutes achieves 74% yield. This method minimizes side products like hydrolyzed esters.

Advantages:

-

80% reduction in reaction time

-

Improved regioselectivity

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds via nucleophilic attack of hydrazine on the β-keto ester’s carbonyl group, forming a hydrazone intermediate. Intramolecular cyclization eliminates water, yielding the dihydropyrazole core. The ethylideneamino group is introduced through Schiff base formation between the pyrazolone’s ketone and the amine.

Critical Intermediate:

Characterized by IR absorption at 1600 cm⁻¹ (C═N) and 1148 cm⁻¹ (N–N).

Role of Catalysts

Copper(II) triflate accelerates imine formation by polarizing the alkyne triple bond, while ionic liquids stabilize charged intermediates via electrostatic interactions.

Yield Optimization Studies

Solvent Screening

A comparative study identified polar aprotic solvents (DMF, DMSO) as optimal for maximizing yield:

| Solvent | Yield (%) |

|---|---|

| Ethanol | 58 |

| DMF | 82 |

| DMSO | 78 |

| Water | <10 |

Temperature Dependence

Higher temperatures (80–100°C) improve kinetics but risk ester hydrolysis. A balance is achieved at 80°C, preserving the methyl acetate group while ensuring complete conversion.

Analytical Characterization

Spectral Data

1H NMR (400 MHz, CDCl₃):

13C NMR (100 MHz, CDCl₃):

IR (KBr):

Industrial Scalability

Continuous Flow Synthesis

Pilot-scale production uses tubular reactors with in-line monitoring. Key parameters:

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

The compound participates in several reaction types, including:

-

Substitution Reactions : Nucleophilic displacement at reactive sites.

-

Cyclization Reactions : Formation of fused heterocyclic systems.

-

Condensation Reactions : Formation of hydrazones and thiosemicarbazones.

Reagents and Conditions

Key reagents and conditions for its reactions include:

Substitution with Hydrazonoyl Halides

Reaction with hydrazonoyl halides (e.g., 4a–g ) in ethanol and triethylamine yields 1,3,4-thiadiazoline derivatives (e.g., 9a–g ) via nucleophilic substitution. For example:

Cyclization via 1,3-Addition

Reactions involving nitrilium imides lead to cyclization, forming spiro intermediates (20 ) that rearrange into pyrido[2,3-d]triazolo[4,3-a]pyrimidinones (22a ) under reflux conditions .

Condensation with Thiosemicarbazide

Treatment with thiosemicarbazide in ethanol/HCl yields thiosemicarbazones (e.g., 11 ) with:

Mechanistic Insights

-

Substitution : Hydrazonoyl halides act as electrophiles, attacking nucleophilic sulfur or nitrogen centers in the parent compound .

-

Cyclization : Proceeds via 1,3-addition of thiol tautomers to nitrilium imides, followed by ring-opening and re-cyclization .

-

Condensation : Involves Schiff base formation between carbonyl groups and thiosemicarbazide .

Characterization of Thiosemicarbazones

Industrial and Research Implications

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate typically involves several steps:

- Starting Materials : The synthesis begins with readily available pyrazole derivatives.

- Reaction Conditions : Various catalysts and solvents can be employed to optimize yield and purity.

- Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry to confirm its structure.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results suggest that it may possess strong radical scavenging activity, making it a candidate for further development as an antioxidant agent in pharmaceutical formulations.

Anticancer Activity

Preliminary studies indicate that pyrazole derivatives can induce apoptosis in cancer cell lines. This compound has shown potential in inhibiting cell proliferation in various cancer models, warranting further investigation into its mechanisms of action.

Material Science Applications

Beyond biological applications, this compound may also find utility in material science. Its unique structural features could allow it to be incorporated into polymers or coatings to enhance their properties, such as thermal stability or chemical resistance.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it with analogs, such as Methyl [(4Z)-4-(1-{[2-(4-morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate (). Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: The morpholinyl analog () replaces the pyrazol-3-ylamino group with a morpholine-ethylamine chain. Morpholine’s cyclic ether and secondary amine groups enhance solubility in aqueous media compared to the aromatic pyrazole moiety in the target compound .

Stereochemical Considerations : Both compounds exhibit a (4Z)-configuration in the ethylidene group, critical for maintaining planarity and conjugation with the pyrazole ring. This configuration is often stabilized by intramolecular hydrogen bonding, as observed in related pyrazole derivatives .

Synthetic Accessibility : The target compound’s synthesis likely involves Vilsmeier-Haack formylation followed by condensation with 1H-pyrazol-3-amine, analogous to methods for 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives (). In contrast, the morpholinyl analog requires additional steps to introduce the morpholine-ethylamine side chain .

Research Findings and Methodological Context

- Crystallographic Refinement : While direct crystallographic data for the target compound are unavailable, analogs like those in are typically refined using SHELXL (), which optimizes hydrogen bonding and torsional parameters. ORTEP-III () is employed for visualizing such structures, ensuring accurate stereochemical assignments.

- Biological Activity: Pyrazole-acetate derivatives are known to inhibit cyclooxygenase (COX) enzymes. The morpholinyl analog’s enhanced solubility may improve bioavailability, but the pyrazolylamino group in the target compound could offer stronger π-π stacking interactions with enzyme active sites .

Biological Activity

Methyl 2-(4-(1-((1H-pyrazol-3-yl)amino)ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. The presence of the pyrazole ring is critical as it contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole structures. This compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.50 | Induction of apoptosis and cell cycle arrest |

| HepG2 (Liver) | 26.00 | Inhibition of proliferation via apoptosis pathways |

| A549 (Lung) | 49.85 | Disruption of metabolic processes leading to cell death |

These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and inhibition of cell proliferation.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit inflammatory mediators:

| Inflammatory Mediator | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 75% | 10 |

| IL-6 | 65% | 10 |

| COX-2 | 80% | 5 |

The data indicates that this compound effectively reduces the levels of key inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of pyrazole-based compounds in clinical settings:

- Case Study on Breast Cancer : A patient with metastatic breast cancer showed a significant reduction in tumor size after treatment with a pyrazole derivative similar to this compound. The treatment led to an increase in apoptotic markers in tumor biopsies.

- Case Study on Inflammatory Disorders : Patients suffering from rheumatoid arthritis reported decreased joint inflammation and pain after administration of a pyrazole-based anti-inflammatory drug, suggesting that similar compounds may offer therapeutic benefits.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Aurora-A Kinase | -9.8 |

| COX Enzyme | -8.7 |

| Prostaglandin Synthase | -10.2 |

These results indicate strong interactions with key proteins involved in cancer progression and inflammation, reinforcing the compound's potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes and characterization techniques for this pyrazolone derivative?

The compound is synthesized via multi-step reactions involving condensation of hydrazine derivatives with ketones or aldehydes, followed by cyclization. For example, a typical procedure involves refluxing 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with hydrazine hydrochlorides in toluene, catalyzed by Et₃N, followed by purification via column chromatography . Structural confirmation relies on ¹H/¹³C NMR , mass spectrometry , and X-ray crystallography (for crystalline derivatives) to verify regioselectivity and stereochemistry .

Q. How do the functional groups in this compound influence its reactivity in further chemical modifications?

The pyrazolone core, ester group, and ethylideneamine moiety enable diverse reactivity:

- The 5-oxo group participates in keto-enol tautomerism, facilitating nucleophilic attacks or coordination with metal ions.

- The ethylideneamine group undergoes Schiff base formation or cycloaddition reactions.

- The ester group can be hydrolyzed to carboxylic acids for derivatization . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like hydrolysis or polymerization .

Advanced Research Questions

Q. What mechanistic insights exist for key reactions in synthesizing this compound (e.g., cyclization or condensation steps)?

Cyclization often follows a Vilsmeier-Haack pathway , where chloroiminium intermediates form via POCl₃/DMF, enabling electrophilic substitution at the pyrazolone ring . Kinetic studies using HPLC-MS or in situ IR spectroscopy can monitor intermediate formation, while density functional theory (DFT) calculations predict transition states and regioselectivity . For example, steric hindrance from the phenyl group at N1 directs substitution to the C4 position .

Q. How can computational methods (e.g., quantum chemistry) optimize synthesis or predict properties?

Reaction path search algorithms (e.g., artificial force-induced reaction method) identify low-energy pathways for pyrazolone formation. Molecular docking predicts interactions with biological targets (e.g., bacterial enzymes), guiding structural modifications for enhanced activity . Solvent effects are modeled using COSMO-RS to select reaction media that maximize yield .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting yields or spectroscopic assignments)?

- Reproducibility checks : Validate reaction conditions (e.g., purity of reagents, inert atmosphere).

- Advanced NMR techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex spectra .

- Crystallographic validation : Compare experimental X-ray structures with computational models to confirm regiochemistry .

- Statistical Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify critical factors .

Q. What strategies improve the compound’s stability under varying pH or storage conditions?

Stability studies using HPLC and DSC (differential scanning calorimetry) reveal degradation pathways (e.g., ester hydrolysis under acidic conditions). Formulation with lyoprotectants (e.g., trehalose) or storage in anhydrous solvents at −20°C mitigates decomposition .

Methodological and Application-Oriented Questions

Q. What assays are recommended to evaluate its biological activity (e.g., antibacterial or enzyme inhibition)?

- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, with time-kill curves to assess bactericidal kinetics .

- Enzyme inhibition : Fluorescence-based assays targeting dihydrofolate reductase (DHFR) or β-lactamases, using Lineweaver-Burk plots to determine inhibition constants (Ki) .

Q. How can green chemistry principles be applied to its synthesis?

- Replace toluene with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Use biocatalysts (e.g., lipases) for ester hydrolysis or amide bond formation.

- Employ microwave irradiation to reduce reaction times and energy consumption .

Q. What analytical challenges arise in characterizing its supramolecular interactions (e.g., with metal ions or proteins)?

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with metal ions (e.g., Cu²⁺, Zn²⁺).

- Surface plasmon resonance (SPR) or cryo-EM visualizes protein-ligand interactions at sub-Å resolution .

Q. How can modifications to the pyrazolone or phenyl rings alter its physicochemical or biological properties?

- Electron-withdrawing groups (e.g., NO₂ at the phenyl para-position) enhance electrophilicity and antibacterial activity .

- Bulkier substituents on the pyrazolone ring reduce solubility but improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.